molecular formula C15H21NO2 B5104789 PIPERIDINO(3-PROPOXYPHENYL)METHANONE

PIPERIDINO(3-PROPOXYPHENYL)METHANONE

Cat. No.: B5104789
M. Wt: 247.33 g/mol
InChI Key: FWANZOLHGRJQMH-UHFFFAOYSA-N
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Description

PIPERIDINO(3-PROPOXYPHENYL)METHANONE is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINO(3-PROPOXYPHENYL)METHANONE typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by a dual-functional ionic liquid, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2), which facilitates the formation of substituted piperidines .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multi-component reactions. The use of ionic liquids as catalysts is advantageous due to their high thermal and chemical stability, low vapor pressure, and non-flammability. These properties make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

PIPERIDINO(3-PROPOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

PIPERIDINO(3-PROPOXYPHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PIPERIDINO(3-PROPOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, leading to changes in cellular function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIPERIDINO(3-PROPOXYPHENYL)METHANONE is unique due to its specific chemical structure, which combines a piperidine ring with a propoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

piperidin-1-yl-(3-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-11-18-14-8-6-7-13(12-14)15(17)16-9-4-3-5-10-16/h6-8,12H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWANZOLHGRJQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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